6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione
Description
6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 4-chloroanilino group. These derivatives are of interest due to their diverse biological activities, including antimicrobial and pesticidal properties . The 4-chloroanilino substituent may enhance lipophilicity and bioactivity, as chloroaromatic groups are commonly used to optimize pharmacokinetic profiles in drug design .
Properties
CAS No. |
82696-77-3 |
|---|---|
Molecular Formula |
C12H10ClN3O2S |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
6-(4-chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H10ClN3O2S/c13-7-1-3-8(4-2-7)14-9-10(17)15-12-16(11(9)18)5-6-19-12/h1-4,9,14H,5-6H2 |
InChI Key |
RIXDUCNZSMWCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)C(C(=O)N21)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathogenic organisms .
Comparison with Similar Compounds
Physical and Chemical Properties
*Predicted based on analogs in . Chloro substituents may lower melting points slightly compared to nitro groups due to reduced polarity.
Chemical Reactivity
- Electrophilic substitution : The electron-withdrawing nitro group in 4a–4c () likely enhances electrophilic aromatic substitution reactivity compared to the chloro group in the target compound .
Biological Activity
6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 215.68 g/mol
- CAS Number : 76897-65-9
1. Antibacterial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis and K. pneumoniae.
- Comparison with Standard Antibiotics : Inhibition zones were comparable to those produced by ceftriaxone, with diameters measuring up to 30 mm for certain strains .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Viability Assays : In vitro tests on MCF-7 breast cancer cells showed that the compound significantly reduced cell viability with an IC50 value of approximately 225 µM.
- Mechanism of Action : The treatment led to increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and apoptosis initiation in cancer cells .
3. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects:
- Cytokine Inhibition : It showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL.
- Comparison with Dexamethasone : Compounds derived from thiazolo[3,2-a]pyrimidine exhibited stronger inhibitory effects than dexamethasone in some assays .
Case Study 1: Antibacterial Efficacy
A study conducted by Roxana et al. synthesized various thiazolo derivatives and tested their antibacterial activity against a panel of pathogens. The results confirmed that the target compound had superior efficacy compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Potential
In a research project focusing on the anticancer properties of thiazolo derivatives, it was found that treatment with the compound resulted in a significant reduction in tumor size in murine models. The study highlighted its potential as a therapeutic agent against breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
